molecular formula C13H17NO2 B13257753 Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13257753
M. Wt: 219.28 g/mol
InChI Key: APRWLJCSQYZXOW-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features an indole core with ethyl, dimethyl, and carboxylate functional groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens).

Scientific Research Applications

Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. Its unique structure, characterized by two methyl groups at the 5 and 7 positions of the indole ring and an ethyl ester functional group, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiviral and anticancer properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H15NO2
  • Molecular Weight : Approximately 219.27 g/mol
  • IUPAC Name : this compound

Structural Features

The compound's structure can be summarized as follows:

FeatureDescription
Indole RingFused benzene and pyrrole-like
Methyl GroupsLocated at positions 5 and 7
Ethyl Ester GroupAttached to the carboxylate position

Antiviral Properties

Research indicates that this compound exhibits potential antiviral activity. Preliminary studies suggest it may inhibit viral replication through interactions with specific enzymes involved in viral life cycles. For instance, it has shown effectiveness against various viral infections, although detailed mechanisms remain to be elucidated.

Anticancer Activity

The compound has garnered attention for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism of action appears to involve the inhibition of key enzymes associated with cancer progression. Notably, in vitro studies have shown that this compound can significantly reduce the viability of several cancer cell lines, including breast and pancreatic cancer cells .

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various indole derivatives on pancreatic cancer cell lines (BxPC-3 and AsPC-1). This compound was included in the assays and demonstrated a dose-dependent decrease in cell viability compared to untreated controls .
  • Mechanistic Studies : Another research effort focused on elucidating the mechanism by which this compound affects cancer cells. It was found to interact with cellular pathways related to apoptosis and cell cycle regulation, suggesting its potential as a lead compound for developing new anticancer agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Alkylation Reactions : The nitrogen atom of ethyl indole-2-carboxylate can be alkylated using various reagents such as potassium permanganate or lithium aluminum hydride .
  • Reduction Techniques : Reductive methods involving boron hydrides have been employed to synthesize new derivatives from polyfunctional precursors .

Summary Table of Synthesis Methods

MethodDescription
AlkylationUsing KOH in acetone for nitrogen alkylation
ReductionEmploying boron hydrides for functional group reduction

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)11-7-10-6-8(2)5-9(3)12(10)14-11/h5-6,11,14H,4,7H2,1-3H3

InChI Key

APRWLJCSQYZXOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=CC(=CC(=C2N1)C)C

Origin of Product

United States

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